1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine
Description
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a sulfonyl group attached to a chlorophenyl ring, along with a methylthio-substituted phenyl group.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-28-17-6-2-14(3-7-17)19-22-20(27-23-19)15-10-12-24(13-11-15)29(25,26)18-8-4-16(21)5-9-18/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLGSRFFNCVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole intermediate with the sulfonylated chlorophenyl derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency and control.
Optimization of reaction conditions: such as temperature, solvent, and catalyst to maximize yield.
Purification techniques: like recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine involves its interaction with specific molecular targets. The compound’s sulfonyl and oxadiazole groups are key to its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted phenyl ring but differs in functional groups and overall structure.
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but has a different core structure.
Palladium(II) acetate: Although not structurally similar, it is used in similar synthetic applications.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is unique due to its combination of a piperidine ring, oxadiazole moiety, and sulfonyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a 1,2,4-oxadiazole moiety, and a sulfonyl group attached to a chlorophenyl ring, along with a methylthio-substituted phenyl group. Its diverse functionalities suggest potential applications in various therapeutic areas.
Chemical Structure
The IUPAC name for this compound is 5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
Anticancer Activity
Several studies have explored the anticancer properties of compounds containing the oxadiazole moiety. For instance, the compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. A study reported that derivatives of oxadiazoles showed promising results against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .
Mechanism of Action
The mechanism of action appears to involve modulation of specific biochemical pathways through interactions with enzymes or receptors. The sulfonyl and oxadiazole groups are crucial for these interactions, potentially leading to the inhibition of tumor growth by affecting cell cycle progression and inducing apoptosis .
Antiviral Properties
Oxadiazoles have also been studied for their antiviral activities. Research has indicated that certain oxadiazole derivatives exhibit activity against RNA viruses, suggesting potential applications in antiviral therapies .
Case Studies
- Antitumor Activity Evaluation : In one study, various oxadiazole derivatives were synthesized and tested for their anticancer effects using MTT assays. The results indicated that compounds with specific substitutions on the oxadiazole ring demonstrated significant antiproliferative activity through mechanisms involving G2/M cell cycle arrest and apoptosis induction .
- Inhibition Studies : Another research effort focused on the inhibition of β-catenin signaling pathways by sulfonamide derivatives. Compounds similar to this compound were shown to inhibit Wnt-dependent transcription in colorectal cancer cells with IC50 values indicating potent activity .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step pathways, typically starting with the formation of the 1,3,4-oxadiazole ring, followed by sulfonylation and coupling with the piperidine moiety. Key steps include:
- Oxadiazole formation : Reacting carboxylic acid derivatives with hydrazine hydrate under reflux (ethanol, H₂SO₄, 3–4 hours) to form hydrazide intermediates. Subsequent cyclization with carbon disulfide (CS₂) and KOH yields the 1,3,4-oxadiazole core .
- Electrophilic coupling : Using 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine as an electrophile. The reaction with oxadiazole nucleophiles occurs in DMF with LiH as a base (4–6 hours, stirring) .
- Optimization : Monitor reaction progress via TLC, adjust reflux times based on substituent reactivity, and use methanol/water mixtures for recrystallization to improve yield and purity .
Basic: Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?
Answer:
- IR spectroscopy : Identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- ¹H-NMR : Look for piperidine protons (δ 1.5–3.5 ppm, multiplet), methylsulfanyl (SCH₃) singlet (~δ 2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
- EI-MS : Confirm molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of SO₂ or oxadiazole ring cleavage) .
Advanced: How can QSAR and in silico pharmacokinetic modeling guide the prediction of bioactivity and ADMET properties?
Answer:
- QSAR : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., methylsulfanyl group) with antibacterial activity. Validate models with experimental IC₅₀ data .
- ADMET Prediction : Employ tools like ADMET Predictor™ to assess permeability (Blood-Brain Barrier penetration), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition). For instance, the sulfonyl group may reduce bioavailability due to high polarity .
Advanced: How can researchers resolve contradictions in biological activity data across studies of structural analogs?
Answer:
- Variable Control : Ensure consistent assay conditions (e.g., bacterial strain, incubation time). For example, substituents like chloro vs. methylsulfanyl may exhibit strain-specific activity .
- Structural-Activity Analysis : Compare analogs with systematic substitutions (e.g., replacing methylsulfanyl with methoxy) to isolate electronic or steric effects. Use dose-response curves to quantify potency differences .
Advanced: What role do the 1,2,4-oxadiazole and sulfonyl groups play in modulating electronic properties and reactivity?
Answer:
- Electronic Effects : The oxadiazole ring’s electron-withdrawing nature increases electrophilicity at the 5-position, enhancing nucleophilic substitution reactivity. The sulfonyl group stabilizes negative charge via resonance, influencing hydrogen-bonding interactions in target binding .
- Reactivity Studies : Conduct Hammett analysis with substituents (e.g., -SCH₃ vs. -OCH₃) to quantify electronic contributions. DFT calculations can map electrostatic potential surfaces .
Basic: What in vitro assays are suitable for preliminary antibacterial evaluation?
Answer:
- MIC Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test serial dilutions in Mueller-Hinton broth. Include ciprofloxacin as a positive control .
- Zone of Inhibition : Apply disk diffusion methods (20 µg/disk) and measure zones after 18–24 hours at 37°C .
Advanced: What strategies improve crystallization for X-ray diffraction studies?
Answer:
- Solvent Selection : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to promote lattice formation.
- Co-Crystallization : Add small-molecule additives (e.g., thiourea) to stabilize π-π stacking interactions between aromatic rings. Reference CCDC-1441403 for analogous oxadiazole derivatives .
Advanced: How can isotopic labeling or 2D NMR confirm regiochemistry and substituent orientation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
